molecular formula C5H5N5 B13520076 Imidazo[1,2-a][1,3,5]triazin-2-amine

Imidazo[1,2-a][1,3,5]triazin-2-amine

Cat. No.: B13520076
M. Wt: 135.13 g/mol
InChI Key: DUAINEGHLXBBLP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a][1,3,5]triazin-2-amine is a heterocyclic compound that features a fused ring system composed of an imidazole ring and a triazine ring. This compound is of significant interest in the fields of medicinal chemistry and synthetic organic chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Iodine-mediated Annulation: One common method for synthesizing imidazo[1,2-a][1,3,5]triazin-2-amine involves the iodine-mediated annulation of 2-amino-1,3,5-triazines with ketones.

    N-Bromosuccinimide (NBS)-mediated Coupling: Another method involves the NBS-mediated coupling of 2-amino-1,3,5-triazines with 1,3-dicarbonyl compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be adapted for large-scale production due to their straightforward and scalable nature.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Iodine, NBS

    Solvents: Common solvents include acetonitrile and dichloromethane

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a][1,3,5]triazin-2-amines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of imidazo[1,2-a][1,3,5]triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. In the context of synthetic biology, it pairs with complementary nucleobases to form stable DNA structures .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

imidazo[1,2-a][1,3,5]triazin-2-amine

InChI

InChI=1S/C5H5N5/c6-4-8-3-10-2-1-7-5(10)9-4/h1-3H,(H2,6,7,9)

InChI Key

DUAINEGHLXBBLP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC(=NC2=N1)N

Origin of Product

United States

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